- Benzimidazole thiophene compounds and their preparation, pharmaceutical compositions and use in the treatment of diseases, United States, , ,
Cas no 929039-94-1 ((R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate)

929039-94-1 structure
Produktname:(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate
CAS-Nr.:929039-94-1
MF:C15H12F3NO5S
MW:375.319693565369
MDL:MFCD19443194
CID:835495
PubChem ID:57848953
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate
- (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 5-nitro-3-[(1R)-1-[2-(trifluoroMethyl)phenyl]ethoxy]-, Methyl ester
- 2-Thiophenecarboxylic acid, 5-nitro-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-, methyl ester
- C15H12F3NO5S
- Methyl 5-nitro-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate
- KLEJCIQBFZNRSX-MRVPVSSYSA-N
- 5711AC
- AX8234845
- Methyl 5-nitro-3-({(1R)-1-[2-(trifluoromethyl)phenyl]ethyl}oxy)-2-thiophenecarb
- Methyl 5-nitro-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxylate (ACI)
- (R)-Methyl5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate
- Methyl 5-nitro-3-[[(1R)-1-[2-(trifluoromethyl)phenyl]ethyl]oxy]-2-thiophenecarboxylate
- DB-328021
- AC-31702
- DTXSID80728119
- METHYL 5-NITRO-3-[(1R)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHOXY]THIOPHENE-2-CARBOXYLATE
- 929039-94-1
- AKOS016005273
- Methyl 5-nitro-3-({(1R)-1-[2-(trifluoromethyl)phenyl]ethyl}oxy)-2-thiophenecarboxylate
- CS-M0512
- SCHEMBL2987886
- CS-13321
-
- MDL: MFCD19443194
- Inchi: 1S/C15H12F3NO5S/c1-8(9-5-3-4-6-10(9)15(16,17)18)24-11-7-12(19(21)22)25-13(11)14(20)23-2/h3-8H,1-2H3/t8-/m1/s1
- InChI-Schlüssel: KLEJCIQBFZNRSX-MRVPVSSYSA-N
- Lächelt: O(C1C=C([N+](=O)[O-])SC=1C(=O)OC)[C@@H](C1C=CC=CC=1C(F)(F)F)C
Berechnete Eigenschaften
- Genaue Masse: 375.03882814g/mol
- Monoisotopenmasse: 375.03882814g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 5
- Komplexität: 499
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topologische Polaroberfläche: 110
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Sicherheitsinformationen
- Lagerzustand:Sealed in dry,2-8°C
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50690-100mg |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |
929039-94-1 | 98% | 100mg |
¥1852.0 | 2023-09-06 | |
Alichem | A169005190-250mg |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |
929039-94-1 | 95% | 250mg |
$188.16 | 2023-08-31 | |
TRC | R074200-50mg |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate |
929039-94-1 | 50mg |
$ 395.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50690-250mg |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |
929039-94-1 | 98% | 250mg |
¥3702.0 | 2023-09-06 | |
Matrix Scientific | 096071-250mg |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate, 95+% |
929039-94-1 | 95+% | 250mg |
$567.00 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058853-1g |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |
929039-94-1 | 98% | 1g |
¥5649.00 | 2024-04-25 | |
Crysdot LLC | CD11011317-1g |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate |
929039-94-1 | 95+% | 1g |
$475 | 2024-07-19 | |
TRC | R074200-100mg |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate |
929039-94-1 | 100mg |
$ 650.00 | 2022-06-03 | ||
Chemenu | CM199447-100mg |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate |
929039-94-1 | 95% | 100mg |
$139 | 2023-01-18 | |
Matrix Scientific | 096071-1g |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate, 95+% |
929039-94-1 | 95+% | 1g |
$1260.00 | 2023-09-05 |
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C; 21.25 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C
1.2 Reagents: Di-tert-butyl azodicarboxylate ; 0 °C; 21.25 h, rt
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.4 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Di-tert-butyl azodicarboxylate ; 0 °C; 21.25 h, rt
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.4 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt
Referenz
- Preparation of benzimidazolyl thiophene derivatives as PLK modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Dichloromethane ; 12 h, 25 °C
Referenz
- Preparation of benzimidazole thiophene derivatives that are PLK1 selective degradation inducers useful in treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C
1.2 Reagents: Di-tert-butyl azodicarboxylate ; 21.25 h, rt
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.4 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Di-tert-butyl azodicarboxylate ; 21.25 h, rt
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.4 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; rt
Referenz
- Regioselective synthesis of benzimidazole thiophene inhibitors of polo-like kinase 1Tetrahedron Letters, 2008, 49(44), 6348-6351,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Di-tert-butyl dicarbonate Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C; 21.25 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water
Referenz
- Benzimidazolylthiophene derivatives as PLK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C; 21.25 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water
Referenz
- Preparation of thiophenyl benzimidazole derivatives for treatment of conditions mediated by polo-like kinases, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C; 0 °C; 21.25 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water
Referenz
- Regioselective process for preparing benzimidazole thiophenes, World Intellectual Property Organization, , ,
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Raw materials
- Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
- (R)-1-(2-(trifluoromethyl)phenyl)ethanol
- (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Preparation Products
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate Verwandte Literatur
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:929039-94-1)(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate

Reinheit:99%
Menge:1g
Preis ($):469.0